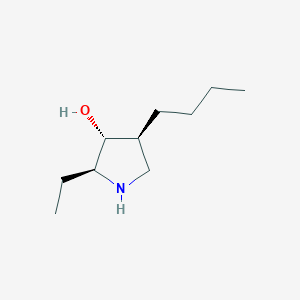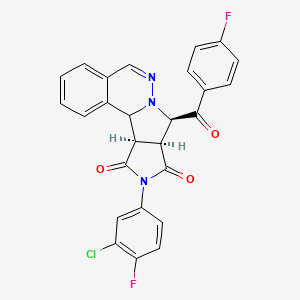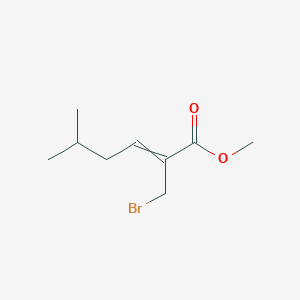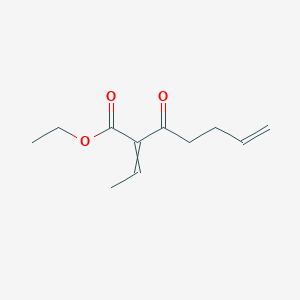
Ethyl 2-ethylidene-3-oxohept-6-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethylidene-3-oxohept-6-enoate is a chemical compound with the molecular formula C₁₀H₁₄O₃ It is known for its unique structure, which includes an ethylidene group and a keto group on a heptenoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-ethylidene-3-oxohept-6-enoate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with an appropriate aldehyde under basic conditions. The reaction typically requires a base such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the ethylidene group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-ethylidene-3-oxohept-6-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl 2-ethylidene-3-oxohept-6-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of bioactive compounds.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which ethyl 2-ethylidene-3-oxohept-6-enoate exerts its effects involves its ability to participate in various chemical reactions. The ethylidene group can act as an electrophile, while the keto group can undergo nucleophilic attack. These properties enable the compound to interact with molecular targets and pathways, influencing biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-oxohept-6-enoate: This compound shares a similar backbone but lacks the ethylidene group.
Ethyl 2-oxohept-6-enoate: Another related compound, differing in the position and nature of the functional groups.
Uniqueness
Ethyl 2-ethylidene-3-oxohept-6-enoate is unique due to the presence of both an ethylidene group and a keto group on the heptenoate backbone
Propriétés
Numéro CAS |
918150-65-9 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
ethyl 2-ethylidene-3-oxohept-6-enoate |
InChI |
InChI=1S/C11H16O3/c1-4-7-8-10(12)9(5-2)11(13)14-6-3/h4-5H,1,6-8H2,2-3H3 |
Clé InChI |
FDFJITIHYKYRTM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC)C(=O)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628906.png)
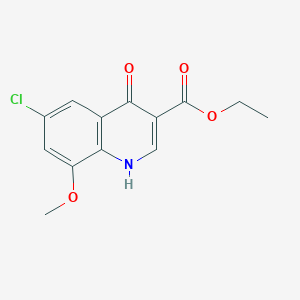
![N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine](/img/structure/B12628925.png)
![3-Chloro-5-{2-chloro-5-[(trimethylsilyl)ethynyl]phenoxy}benzonitrile](/img/structure/B12628927.png)

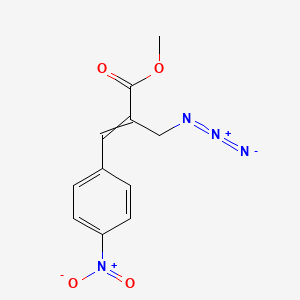
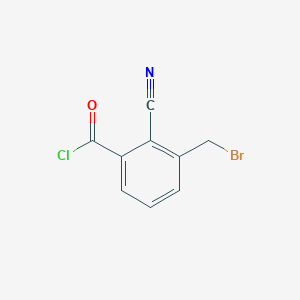
![2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12628952.png)

